Cilostamide - 68550-75-4

Cilostamide

Catalog Number: EVT-264884
CAS Number: 68550-75-4
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide is a member of quinolines.
Future Directions
  • Further exploring the role of specific PDE3 isoforms: Research can focus on understanding the distinct roles of various PDE3 isoforms in different tissues and cell types, potentially leading to the development of more targeted therapies. [, ]
  • Investigating cilostamide's potential in combination therapies: Combining cilostamide with other therapeutic agents could enhance its efficacy in treating various diseases, such as cancer or heart failure. [, , ]
  • Developing novel cilostamide analogs with improved pharmacological properties: Synthesizing and evaluating new cilostamide derivatives with enhanced potency, selectivity, and pharmacokinetic profiles could lead to more effective treatments. [, ]
  • Elucidating the detailed molecular mechanisms underlying cilostamide's effects: Further research is needed to fully understand the downstream signaling pathways and molecular targets involved in cilostamide's actions in different cellular contexts. [, , ]

Forskolin

Compound Description: Forskolin is a diterpene compound derived from the plant Coleus forskohlii. It is a well-known activator of adenylyl cyclase, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) [, , , , ].

Relevance: Forskolin is frequently used in conjunction with cilostamide to study the effects of elevated cAMP levels. Both compounds ultimately lead to increased cAMP, but via different mechanisms. While cilostamide inhibits PDE3-mediated cAMP degradation, forskolin directly stimulates cAMP production []. This combined approach allows researchers to investigate the synergistic effects of elevated cAMP on various cellular processes, including oocyte maturation [, , ], lipolysis [, ], and smooth muscle relaxation [].

S-nitroso-N-acetylpenicillamine (SNAP)

Compound Description: SNAP is a nitric oxide (NO) donor commonly used in research to investigate the biological effects of NO [, , ].

1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

Compound Description: ODQ is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme responsible for the production of cGMP [].

Relevance: ODQ is used in conjunction with SNAP and cilostamide to dissect the individual contributions of cGMP and cAMP signaling pathways. Studies have shown that ODQ reverses the delay in germinal vesicle breakdown (GVBD) induced by SNAP [], indicating the involvement of the NO/sGC/cGMP pathway. These findings, in contrast to the effects observed with cilostamide, highlight the distinct roles of cGMP and cAMP in regulating oocyte meiotic resumption.

Rolipram

Compound Description: Rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), which specifically hydrolyzes cAMP [, , , , , , ].

Relevance: Rolipram, like cilostamide, ultimately leads to increased cAMP levels but by inhibiting a different PDE isoform. Studies comparing their effects on lipolysis in adipocytes found that rolipram increased isoproterenol-stimulated cAMP accumulation more effectively than cilostamide []. This suggests that while both PDE3 and PDE4 regulate cAMP levels, they might be differentially involved in specific cellular processes.

3-Isobutyl-1-methylxanthine (IBMX)

Compound Description: IBMX is a non-selective phosphodiesterase (PDE) inhibitor, affecting multiple PDE isoforms [, , , , ].

Relevance: IBMX is a widely used tool to elevate intracellular cAMP levels and is often included in studies alongside cilostamide. While cilostamide specifically targets PDE3, IBMX inhibits a broader range of PDEs, leading to a more global increase in cAMP [, ]. In oocyte maturation studies, IBMX is often included in pre-maturation culture media to enhance cAMP levels and promote cytoplasmic maturation [].

Butyrolactone I (Bl-I)

Compound Description: Bl-I is a reversible inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B, which are crucial regulators of cell cycle progression [].

Relevance: Similar to cilostamide, Bl-I is used as a meiotic inhibitor in oocyte maturation studies to synchronize nuclear and cytoplasmic maturation []. Both compounds aim to improve oocyte developmental competence by delaying meiotic resumption and providing more time for cytoplasmic maturation.

Natriuretic Peptide Type C (NPPC)

Compound Description: NPPC, also known as C-type natriuretic peptide, is a cardiac hormone involved in the regulation of fluid and electrolyte balance. It exerts its effects by binding to natriuretic peptide receptor 2 (NPR2), leading to an increase in intracellular cGMP levels [].

Relevance: Similar to cilostamide, NPPC is explored as a potential meiotic inhibitor in oocyte maturation studies. Both compounds aim to improve oocyte competence by delaying spontaneous nuclear maturation [].

Source and Classification

Cilostamide is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 3 (PDE3). It is chemically identified as 4-(1,2-dihydro-2-oxoquinolin-6-hydroxy)-N-cyclohexyl-N-methylbutanamide. Its primary use has been in the treatment of cardiovascular diseases due to its ability to enhance cardiac contractility and reduce platelet aggregation . Cilostamide's analogs have also been synthesized to explore improved pharmacological profiles .

Synthesis Analysis

The synthesis of cilostamide has been explored through various methods. One notable procedure involves the following steps:

  1. Starting Material: The synthesis begins with 6-methoxyquinoline, which undergoes oxidation to yield 6-hydroxycarbostyril.
  2. Key Reactions:
    • Demethylation: 6-methoxycarbostyril is demethylated using hydrobromic acid to produce 6-hydroxycarbostyril.
    • Nucleophilic Substitution: The hydroxy group of 6-hydroxycarbostyril is substituted with ethyl 4-bromobutyrate in the presence of a base (DBU), leading to the formation of an ester.
    • Hydrolysis: The ester undergoes hydrolysis to yield cilostamide .

The total yield from these procedures can vary; for instance, one reported method achieved a total yield of approximately 20% over six steps .

Molecular Structure Analysis

Cilostamide's molecular structure features a quinolinone core with a hydroxyl group at position six and an N-cyclohexyl-N-methylbutanamide side chain. The molecular formula is C17_{17}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 302.37 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, which may influence its biological activity .

Structural Data

  • Chemical Formula: C17_{17}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 302.37 g/mol
  • Functional Groups: Hydroxyl group, amide group
Chemical Reactions Analysis

Cilostamide participates in several chemical reactions primarily due to its functional groups:

  1. Phosphodiesterase Inhibition: Cilostamide inhibits phosphodiesterase 3, leading to increased levels of cyclic adenosine monophosphate (cAMP), which enhances myocardial contractility.
  2. Platelet Aggregation Inhibition: The compound reduces platelet aggregation through cAMP-mediated pathways, making it beneficial in preventing thrombotic events .
  3. Metabolic Effects: Cilostamide has been shown to influence lipolysis and adipogenesis in adipocytes, indicating potential applications in metabolic disorders .
Mechanism of Action

Cilostamide exerts its effects primarily through the inhibition of phosphodiesterase 3. By blocking this enzyme, cilostamide prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP. This elevation enhances protein kinase A activity, resulting in:

  • Increased cardiac contractility (positive inotropic effect).
  • Decreased platelet aggregation.
  • Modulation of various metabolic processes within cells .

The pharmacological effects have been validated through various experimental models, including isolated rat atria and adipocyte cultures.

Physical and Chemical Properties Analysis

Cilostamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are crucial for formulation development and therapeutic application considerations .

Applications

Cilostamide has several scientific and clinical applications:

  1. Cardiovascular Therapy: It is primarily used for enhancing cardiac contractility in heart failure patients.
  2. Antiplatelet Therapy: Cilostamide's ability to inhibit platelet aggregation makes it useful in preventing thrombotic events post-surgery or in patients at risk for cardiovascular events.
  3. Metabolic Research: Recent studies have explored cilostamide's effects on adipocyte metabolism, suggesting potential applications in obesity and diabetes management .
Molecular Pharmacology of Cilostamide as a PDE3A Inhibitor

Mechanisms of Cyclic Nucleotide Modulation in Cellular Signaling

Phosphodiesterases (PDEs) hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their signaling cascades. PDE3A uniquely exhibits cGMP-inhibited cAMP hydrolysis, creating bidirectional crosstalk between these pathways. By inhibiting PDE3A, cilostamide disrupts this balance:

  • cAMP Accumulation: In rat oocytes, 10 µM cilostamide increases cAMP 3.2-fold, sustaining meiotic arrest by stabilizing maturation-promoting factor (MPF) components like Emi2 and Cyclin B1. This prevents meiotic resumption by modulating phosphorylation of key regulators (e.g., Cdk1) [1].
  • cGMP Dynamics: Cilostamide paradoxically elevates cGMP in diplotene-stage oocytes by 1.8-fold, suggesting feedback loops where cAMP pools indirectly enhance guanylyl cyclase activity or inhibit cGMP-degrading PDEs [1].
  • Compartmentalized Signaling: PDE3A localizes to subcellular domains like the sarcoplasmic reticulum. Cilostamide’s inhibition amplifies cAMP microdomains, preferentially activating effectors like protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which regulate calcium handling and gene expression [7] [9].

  • Reactive Oxygen Species (ROS) Modulation: Cilostamide reduces ROS by 40% in oocytes, linking cyclic nucleotide homeostasis to oxidative stress mitigation [1].

Table 1: Cilostamide-Induced Cyclic Nucleotide Changes Across Cell Types

Cell TypecAMP ChangecGMP ChangeFunctional OutcomeSource
Rat oocytes (MII stage)3.2-fold ↑1.8-fold ↑Meiotic arrest, MPF stabilization [1]
Rabbit platelets2.5-fold ↑Not reportedInhibition of ADP-induced aggregation [3]
Vascular smooth muscleMild ↑Not reportedReduced proliferation [2] [7]

Structural Determinants of PDE3A Inhibition and Selectivity

PDE3A inhibition by cilostamide depends on isoform-specific structural features:

  • Catalytic Domain Binding: Cilostamide competitively occupies the cAMP-binding pocket within PDE3A’s catalytic domain (residues 665–1141). Its quinolinoxy moiety forms hydrogen bonds with Tyr751 and His756, while the cyclohexyl group stabilizes hydrophobic interactions with Phe1004 and Phe1005. This confers >10-fold selectivity for PDE3A (IC₅₀ = 0.027 µM) over PDE3B (IC₅₀ = 0.050 µM) [4] [9].
  • Isoform-Specific N-Termini: PDE3A1/A2 isoforms harbor N-terminal hydrophobic regions (NHR1/NHR2) anchoring them to membranes. Cilostamide’s access to these membrane-bound isoforms enhances efficacy in compartments like the sarcoplasmic reticulum, whereas cytosolic PDE3A3 is less affected [9].
  • Allosteric cGMP Interference: The cGMP-binding pocket adjacent to PDE3A’s catalytic site allows cGMP to antagonize cAMP hydrolysis. Cilostamide exploits this by stabilizing a conformation resistant to cGMP displacement, prolonging cAMP accumulation [9].
  • Phosphorylation-Dependent Activity: Akt-mediated phosphorylation of PDE3A at Ser290–292 enhances catalytic activity. Cilostamide’s efficacy is reduced in Akt-activated states (e.g., growth factor signaling), highlighting context-dependent inhibition [9].

  • Selectivity vs. Other PDE Families: Cilostamide shows >100-fold lower affinity for PDE4 and PDE5, attributed to divergent catalytic site residues like Gln975 (PDE3A) vs. Gln817 (PDE4) [6].

Comparative Efficacy with Other PDE3 Inhibitors (e.g., Milrinone, Cilostazol)

Cilostamide’s effects diverge from clinically used PDE3 inhibitors due to tissue-specific uptake, metabolite activity, and off-target actions:

  • Cardiac Inotropy: Unlike milrinone, cilostamide causes minimal contractility changes in rabbit hearts. At 10 µM, milrinone increases left ventricular pressure by 45%, while cilostamide elevates it by only 8%. This stems from milrinone’s additional PDE4 inhibition in cardiomyocytes, amplifying cAMP by 2.7-fold vs. cilostamide’s 1.4-fold increase [3] [5] [8].
  • Platelet Inhibition: Cilostamide and cilostazol share equivalent antiplatelet potency (IC₅₀ ≈ 1–2 µM). However, cilostazol’s active metabolite (OPC-13015) extends duration, while cilostamide’s effects are acute and reversible [3] [8].
  • Vascular Selectivity: Cilostamide increases coronary blood flow by 25% in isolated hearts—comparable to milrinone—but does not elevate cAMP in coronary smooth muscle cells. This implies indirect vasodilation via endothelial NO release or adenosine uptake blockade [3] [8].

Table 2: Inhibitory Potency of PDE3 Inhibitors Across Tissues

InhibitorPDE3A IC₅₀ (µM)Platelet Aggregation IC₅₀ (µM)Cardiac cAMP Increase (Fold)Vascular Selectivity
Cilostamide0.0270.9–1.61.4×Low cardiotoxicity
Milrinone0.152.02.7×High inotropy, arrhythmia risk
Cilostazol0.200.91.3×Vasodilatory, antiplatelet
  • Metabolic Influences: Cilostamide does not inhibit adenosine uptake (unlike cilostazol), which diminishes coronary flow enhancement. This absence preserves adenosine receptor signaling, reducing arrhythmia risk [5].

Properties

CAS Number

68550-75-4

Product Name

Cilostamide

IUPAC Name

N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23)

InChI Key

UIAYVIIHMORPSJ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3

Solubility

Soluble in DMSO

Synonyms

cilostamide
N-cyclohexyl-N-methyl-4-(1,2-dihydro- 2-oxo-6-quinolyloxy)butyramide
OPC-3689

Canonical SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.